molecular formula C9H2Cl4O2 B1662654 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione CAS No. 30675-13-9

4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione

Cat. No. B1662654
CAS RN: 30675-13-9
M. Wt: 283.9 g/mol
InChI Key: IDLAOWFFKWRNHB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Structure and Vibrational Study

Research on derivatives of 1H-indene-1,3(2H)-dione, such as 2,3-Dihydro-1H-indene, reveals insights into their molecular structures and vibrational properties. Studies using density functional theory (DFT) calculations have shown that these molecules have non-planar optimized structures, with good agreement between experimental and calculated normal modes of vibrations. Such studies contribute to understanding the reactivity and polarity of these molecules, important for their applications in scientific research (Prasad et al., 2010).

Synthesis of Cyclopropane-Fused Tetrahydroquinolines

In the realm of organic synthesis, the derivatives of 1H-indene-1,3(2H)-dione have been utilized in the sequential annulation reactions. For instance, a study reported the efficient synthesis of cyclopropane-fused tetrahydroquinolines using a [4 + 2]/[2 + 1] annulation reaction. This method features high efficiency and operational simplicity, showcasing the utility of 1H-indene-1,3(2H)-dione derivatives in the synthesis of complex organic compounds (Wang et al., 2020).

Cascade Reaction for Synthesis of Indenodihydropyridine Compounds

Another study highlights the use of 1H-indene-1,3(2H)-dione derivatives in cascade reactions for synthesizing diverse indenodihydropyridines. This environmentally friendly synthesis route results in compounds with potential biological activity, illustrating the versatility of these derivatives in medicinal chemistry (Luo et al., 2019).

Crystal Structure Analysis

Understanding the crystal structure of compounds like 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione is vital for applications in materials science. Research in this area provides insights into the molecular arrangement and potential applications of such compounds in various scientific fields (Poorheravi et al., 2007).

Ultrasound-Assisted Synthesis

The use of ultrasound-assisted methods for synthesizing 1H-indene-1,3(2H)-dione derivatives indicates the evolution of synthesis techniques towards more environmentallybenign and efficient processes. Such advancements in synthetic methodologies are crucial for the large-scale production and application of these compounds in various scientific domains (Ghahremanzadeh et al., 2011).

Elastic/Plastic Flexibility of Tetrachlorophthalimide Derivatives

A study on a long alkyl-chained organic molecule, 4,5,6,7-tetrachloro-2-dodecylisoindoline-1,3-dione, revealed its ability to form crystals with different physical properties depending on the recrystallisation solvent. This research contributes to our understanding of the material properties of such compounds, which could be crucial in the development of new materials with specific mechanical properties (Kusumoto et al., 2022).

Nano Fe2O3@SiO2–SO3H Catalyzed Multi-Component Reactions

In the field of catalysis, nano Fe2O3@SiO2–SO3H has been used to catalyze multi-component reactions involving 1H-indene-1,3(2H)-dione. This showcases the role of such derivatives in facilitating complex chemical reactions, which is significant for the development of new synthetic routes in chemistry (Ghashang et al., 2017).

Piezochromism and Acidochromism in D-π-A 1,4-Dihydropyridine Derivatives

Research into D-π-A 1,4-dihydropyridine derivatives, which include 1H-indene-1,3(2H)-dione units, has explored their stimulus-responsive fluorescent properties. Such studies are crucial for the development of advanced materials for optoelectronic applications, highlighting the broader implications of these derivatives in technology (Lei et al., 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4,5,6,7-tetrachloroindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLAOWFFKWRNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369561
Record name 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione

CAS RN

30675-13-9
Record name 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrachloro phthalic anhydride was converted to the indane dione by the method described in Example 8(a), decomposes on heating. (Found; C, 39.01; H, 0.75; Cl, 50.15; C9H2Cl4O2 requires: C, 38.07; H, 0.71; C, 49.60%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Oluwaseye, A Uzairu, GA Shallangwa… - Journal of King Saud …, 2020 - Elsevier
Quantitative structure-activity relationship (QSAR) and molecular docking studies have been done on 28 isoxazole and thiazole derivatives with anticonvulsant activity in subcutaneous …
Number of citations: 11 www.sciencedirect.com
MA Samy, NM Abd El Fatah, SE Yahia… - Current Medicinal …, 2021 - ingentaconnect.com
As cancer continues to be one of the leading causes of death, various cancer treatments are being developed from traditional surgery to the more recent emergence of target therapy. …
Number of citations: 2 www.ingentaconnect.com
PB van Kasteren, PP Geurink, EJ Snijder… - Arterivirus … - scholarlypublications …
Inhibition of protease activity forms a successful approach in the design of antivirals, in particular for positive-stranded RNA viruses. These viruses commonly express part of their …
K Jerabkova, Y Liao, C Kleiss, S Fournane… - The FASEB …, 2020 - Wiley Online Library
Equal segregation of chromosomes during mitosis ensures euploidy of daughter cells. Defects in this process may result in an imbalance in the chromosomal composition and cellular …
Number of citations: 3 faseb.onlinelibrary.wiley.com
CS Hewitt - 2021 - search.proquest.com
There are over 100 deubiquitinating enzymes (DUBs) that account for seven distinct DUB subfamilies, each having different functions and binding topology to ubiquitin. One of these …
Number of citations: 2 search.proquest.com
K Jerabkova, Y Liao, C Kleiss, S Fournane, M Durik… - bioRxiv, 2020 - biorxiv.org
Equal segregation of chromosomes during mitosis ensures euploidy of daughter cells. Defects in this process may result in imbalance in chromosomal composition and cellular …
Number of citations: 1 www.biorxiv.org
LS Vogl - 2022 - epub.jku.at
Allenoates represent very versatile building blocks for organic synthesis. In order to utilize the synthetic potential of allenoates, they have to be activated either by a Lewis acid or a …
Number of citations: 2 epub.jku.at

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